

# An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate (C<sub>7</sub>H<sub>7</sub>ClO<sub>3</sub>S)

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## Compound of Interest

Compound Name: Methyl 4-chlorobenzenesulfonate

Cat. No.: B171660

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## Abstract

**Methyl 4-chlorobenzenesulfonate** is a chemical compound with the molecular formula C<sub>7</sub>H<sub>7</sub>ClO<sub>3</sub>S. It belongs to the class of sulfonate esters, which are recognized for their utility as reactive intermediates in organic synthesis. This technical guide provides a comprehensive overview of **Methyl 4-chlorobenzenesulfonate**, detailing its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the pharmaceutical industry and drug development. The document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as a practical resource for researchers and professionals in the field.

## Introduction

**Methyl 4-chlorobenzenesulfonate**, also known as methyl p-chlorobenzenesulfonate, is a sulfonate ester that serves as a methylating agent in organic synthesis.<sup>[1][2]</sup> Its structure comprises a methyl group attached to the sulfonate ester of 4-chlorobenzenesulfonic acid. The presence of the electron-withdrawing chlorophenyl group and the sulfonate ester functionality makes it a reactive molecule, particularly susceptible to nucleophilic attack.

In the context of drug development, sulfonate esters are a class of compounds of significant interest. They are not only key intermediates in the synthesis of complex pharmaceutical molecules but are also recognized as potential genotoxic impurities (PGIs) that require careful

monitoring and control in active pharmaceutical ingredients (APIs).<sup>[3]</sup> This guide aims to provide a thorough understanding of **Methyl 4-chlorobenzenesulfonate**, enabling its safe and effective use in research and development while also highlighting important safety and regulatory considerations.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 4-chlorobenzenesulfonate** is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of **Methyl 4-chlorobenzenesulfonate**

Property	Value	Reference(s)
IUPAC Name	methyl 4-chlorobenzenesulfonate	[2][4]
Synonyms	Methyl p-chlorobenzenesulfonate, 4-Chlorobenzene-sulfonmethyl-ester	[2][4]
CAS Number	15481-45-5	[2][4]
Molecular Formula	C7H7ClO3S	[2][4][5]
Molecular Weight	206.65 g/mol	[2][4][5]
Appearance	White to off-white solid	[6]
Melting Point	51 °C	[6]
Boiling Point	298 °C	[6]
Density	1.382 g/cm <sup>3</sup>	[6]
Flash Point	134 °C	[6]
Solubility	Soluble in ethanol, ether, benzene; insoluble in water.	[7]
Storage Temperature	2-8°C	[6]

## Spectroscopic Data

The structural characterization of **Methyl 4-chlorobenzenesulfonate** is confirmed by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectroscopic Data for **Methyl 4-chlorobenzenesulfonate**

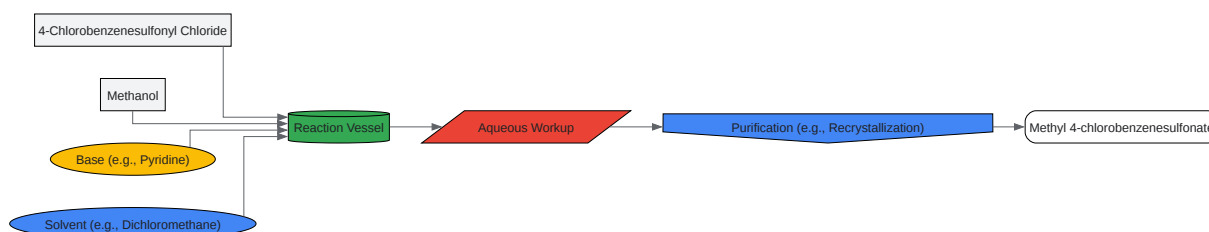
Spectroscopic Technique	Key Data and Observations	Reference(s)
$^1\text{H}$ NMR	Data available on PubChem.	[4]
$^{13}\text{C}$ NMR	Data available on PubChem.	[4]
Infrared (IR) Spectroscopy	Data available on PubChem.	[4]
Mass Spectrometry (MS)	Data available on PubChem.	[4]

## Synthesis and Purification

**Methyl 4-chlorobenzenesulfonate** is typically synthesized by the esterification of 4-chlorobenzenesulfonyl chloride with methanol. The reaction is generally straightforward and can be performed under mild conditions.

## General Synthesis Workflow

The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with methanol, often in the presence of a base to neutralize the hydrochloric acid byproduct. The workflow can be visualized as follows:



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Caption: General workflow for the synthesis of **Methyl 4-chlorobenzenesulfonate**.

## Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis procedure.

Materials:

- 4-chlorobenzenesulfonyl chloride
- Methanol
- Stirring apparatus
- Dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

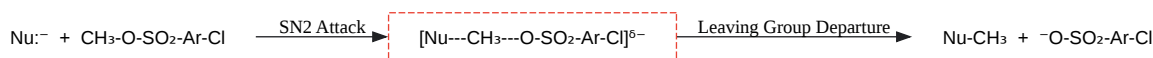
- To 96 parts of methanol, slowly add the crude, undistilled melt of 4-chlorobenzenesulfonyl chloride (prepared from 112.5 parts of chlorobenzene) dropwise at 20 °C with stirring. The dropping funnel should be heated to 50-60 °C to prevent solidification of the sulfonyl chloride.
- After the addition is complete, heat the mixture to 60-70 °C for 1 hour.
- Distill off the excess methanol at atmospheric pressure.
- The remaining residue is then subjected to fractional distillation under vacuum.
- Collect the fraction of pure **Methyl 4-chlorobenzenesulfonate** at 154 °C / 8 mbar. This process yields approximately 192 parts of the product (93.0% of theory, based on the chlorobenzene used) with a melting point of 51 °C.

## Reactivity and Mechanisms

The primary reactivity of **Methyl 4-chlorobenzenesulfonate** stems from its nature as a sulfonate ester, making it a good leaving group in nucleophilic substitution reactions. It is an effective methylating agent for a variety of nucleophiles.

### Methylation of Nucleophiles

**Methyl 4-chlorobenzenesulfonate** can methylate O-nucleophiles (such as phenols and carboxylates) and N-nucleophiles (such as amines and heterocycles). The general reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.



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Caption: SN2 mechanism for the methylation of a nucleophile (Nu:<sup>-</sup>) by **Methyl 4-chlorobenzenesulfonate**.

Experimental Considerations for Methylation Reactions:

- **Reaction with Phenols:** The methylation of phenols is typically carried out in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>, NaOH) to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The reaction is often performed in a polar aprotic solvent like acetone or DMF.<sup>[1]</sup>
- **Reaction with Amines:** The methylation of amines can proceed directly, as amines are sufficiently nucleophilic. However, a non-nucleophilic base may be added to scavenge the sulfonic acid byproduct. The reaction can lead to mono-, di-, and even tri-methylated products depending on the amine's structure and the reaction conditions.

## Applications in Drug Development and Research

While not a final drug product itself, **Methyl 4-chlorobenzenesulfonate** and related sulfonate esters play crucial roles in pharmaceutical research and development.

## Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its ability to act as a methylating agent, **Methyl 4-chlorobenzenesulfonate** can be a valuable reagent in the synthesis of complex drug molecules. The introduction of a methyl group can significantly impact a molecule's pharmacological properties, including its binding affinity, metabolic stability, and bioavailability.

While specific examples of blockbuster drugs synthesized using **Methyl 4-chlorobenzenesulfonate** are not readily available in the public domain, its utility is implied by the extensive use of methylation in drug design and the reactivity profile of sulfonate esters.<sup>[8]</sup> For instance, the synthesis of various kinase inhibitors and other anticancer agents often involves the use of sulfonyl chlorides to create sulfonamides or sulfonate esters as key intermediates.<sup>[9][10][11][12]</sup>

## Genotoxic Impurity Considerations

Sulfonate esters, including **Methyl 4-chlorobenzenesulfonate**, are classified as potential genotoxic impurities (PGIs). Their presence in APIs is a significant concern for regulatory agencies due to their potential to cause DNA damage.<sup>[3]</sup> Therefore, highly sensitive analytical methods are required to detect and quantify trace levels of these impurities in drug substances.

**Ames Test for Mutagenicity:** The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Data from Ames tests on related compounds can provide an indication of the potential genotoxicity of **Methyl 4-chlorobenzenesulfonate**. For example, a bacterial reverse mutation assay (Ames test) is a standard in vitro test for mutagenicity.<sup>[4][13]</sup> A substance is considered non-mutagenic if the reversion rate is below a certain threshold compared to the solvent control and no dose-dependent response is observed.<sup>[4]</sup>

## Safety and Handling

**Methyl 4-chlorobenzenesulfonate** is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Information for **Methyl 4-chlorobenzenesulfonate**

Hazard Statement	Precautionary Statement	Reference(s)
H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	[10]
H314: Causes severe skin burns and eye damage.	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.	[10]
H330: Fatal if inhaled.	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P284: Wear respiratory protection. P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable	[10]



for breathing. Immediately call a POISON CENTER/doctor.

H350: May cause cancer.

P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. [10]

#### Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[10]
- Avoid inhalation of vapor or mist.[10]
- Keep the container tightly closed in a dry and well-ventilated place.[10]
- Handle under an inert atmosphere as it is moisture-sensitive.[10]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

## Conclusion

**Methyl 4-chlorobenzenesulfonate** is a versatile and reactive chemical with important applications in organic synthesis, particularly within the pharmaceutical industry. Its role as a methylating agent allows for the introduction of methyl groups, a common strategy in drug design to modulate the properties of bioactive molecules. However, its potential genotoxicity necessitates stringent control and monitoring when it is a potential impurity in drug substances. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safety considerations to aid researchers and drug development professionals in its responsible and effective utilization. Further research into its specific applications in the synthesis of novel therapeutic agents will continue to define its role in medicinal chemistry.

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